molecular formula C10H7NO2 B515781 1-Nitronaphthalene CAS No. 27254-36-0

1-Nitronaphthalene

Cat. No. B515781
Key on ui cas rn: 27254-36-0
M. Wt: 173.17 g/mol
InChI Key: RJKGJBPXVHTNJL-UHFFFAOYSA-N
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Patent
US06376726B1

Procedure details

Naphthalene (13.62 g), Zn2+ montmorillonite (0.25 g) and CCl4 were stirred in 50 ml two-necked round-bottomed flask equipped with Dean-Stark apparatus. Fuming nitric acid (5 ml) was added dropwise into the reaction mixture. The reaction mixture was heated to reflux where upon the required amount of liberated water is collected in the Dean-Stark apparatus which usually takes 1 hr. Later on, the catalyst was filtered and the organic layer is concentrated to obtain 1-nitronaphthalene.
Quantity
13.62 g
Type
reactant
Reaction Step One
[Compound]
Name
Zn2+ montmorillonite
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.C(Cl)(Cl)(Cl)Cl.[N+:16]([O-])([OH:18])=[O:17]>O>[N+:16]([C:9]1[C:10]2[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=2)[CH:6]=[CH:7][CH:8]=1)([O-:18])=[O:17]

Inputs

Step One
Name
Quantity
13.62 g
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Name
Zn2+ montmorillonite
Quantity
0.25 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with Dean-Stark apparatus
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
CUSTOM
Type
CUSTOM
Details
is collected in the Dean-Stark apparatus which usually takes 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Later on, the catalyst was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer is concentrated

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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